molecular formula C20H20ClFN4O2 B1443154 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 1306607-19-1

1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No. B1443154
M. Wt: 402.8 g/mol
InChI Key: XBOCXDTWPOXMHW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a tetrahydroisoquinoline group, a triazole group, and a carboxylic acid group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydroisoquinoline and triazole rings would contribute to the rigidity of the molecule, while the fluorophenyl and carboxylic acid groups could participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The triazole ring might participate in click chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the fluorophenyl group could increase its lipophilicity .

Scientific Research Applications

Chemical Structure and Properties

1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is part of a class of compounds known for its complex chemical structure and broad spectrum of activities in various fields. Its structural components, including the triazole and quinoline moieties, have been extensively studied for their unique properties and functionalities.

Applications in Materials Science

Quinolinyl triazole derivatives, similar to the compound , have been recognized for their role as dominant inhibitors for mild steel in a hydrochloric acid medium. Their ability to act as inhibitors is attributed to their many reactive sites, which have been confirmed through spectroscopic methods like FTIR and NMR. The surface morphology of mild steel treated with these inhibitors has been studied using SEM, AFM, and EDX, indicating their potential applications in corrosion protection and materials science (Bhat & Shetty, 2021).

Applications in Medicinal Chemistry

Derivatives with a similar structure have been extensively studied for their medicinal properties. Compounds with triazole and quinoline components have shown a broad spectrum of antimicrobial activity. They have been effective against various bacterial and fungal strains, indicating their potential as potent antimicrobial agents. The nature of the substituent on the triazole ring significantly influences the antimicrobial activity of these compounds, suggesting that structural modifications can tailor their efficacy (Sumangala et al., 2010).

Applications in Antitumor Research

Studies have also delved into the antitumoral properties of similar compounds, specifically investigating their cytotoxic activities against human bladder cells. These compounds have demonstrated significant cytotoxic effects, inducing cell cycle arrest and apoptosis in tumor cells, which are crucial mechanisms for cancer treatment. Their interactions with cellular mechanisms and proteins indicate their potential as promising candidates in antitumor therapy (Sonego et al., 2019).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment .

Future Directions

The potential applications of this compound would depend on its biological activity. Given the presence of a tetrahydroisoquinoline group and a triazole group, it could be interesting to explore its potential as a neurological drug. Further studies would be needed to determine its exact biological activity and potential therapeutic uses .

properties

IUPAC Name

1-[2-[(4-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2.ClH/c1-13-19(20(26)27)22-23-25(13)18-4-2-3-15-12-24(10-9-17(15)18)11-14-5-7-16(21)8-6-14;/h2-8H,9-12H2,1H3,(H,26,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOCXDTWPOXMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)CC4=CC=C(C=C4)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 2
1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

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